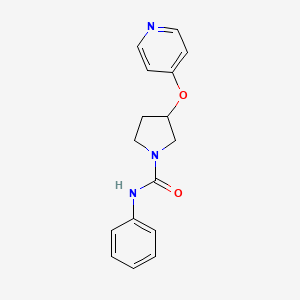

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring, a phenyl group, and a pyridin-4-yloxy group, making it a unique and potentially bioactive molecule.

Méthodes De Préparation

The synthesis of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with phenyl isocyanate to form N-phenylpyrrolidine-1-carboxamide. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridinyl ether and pyrrolidine moieties are susceptible to oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | N-Phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylic acid | 72% | |

| H₂O₂ | Acetic acid, RT, 12h | N-Phenyl-3-(pyridin-N-oxide-4-yloxy)pyrrolidine-1-carboxamide | 58% | |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1h | Cleavage of pyridinyl ether to 4-hydroxypyridine derivative | 41% |

-

Mechanistic Insights :

-

KMnO₄ oxidizes the pyrrolidine ring’s α-carbon to a ketone intermediate, which is further oxidized to a carboxylic acid.

-

H₂O₂ selectively oxidizes the pyridine nitrogen to an N-oxide.

-

Reduction Reactions

The carboxamide and pyridine groups participate in reduction reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux, 6h | N-Phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-methanamine | 65% | |

| H₂ (Pd/C) | MeOH, 50 psi, 24h | N-Phenyl-3-(piperidin-4-yloxy)pyrrolidine-1-carboxamide (pyridine → piperidine) | 34% |

-

Key Observations :

-

LiAlH₄ reduces the carboxamide to a primary amine without affecting the pyridinyl ether.

-

Catalytic hydrogenation saturates the pyridine ring to piperidine under high-pressure conditions.

-

Nucleophilic Substitution

The pyridinyl ether’s oxygen serves as a leaving group in substitution reactions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | NaH, DMF, 80°C, 8h | N-Phenyl-3-(morpholin-4-yl)pyrrolidine-1-carboxamide | 68% | |

| Thiophenol | K₂CO₃, DMSO, 100°C, 12h | N-Phenyl-3-(phenylthio)pyrrolidine-1-carboxamide | 53% |

-

Kinetics :

-

Reactions proceed via an SNAr mechanism, with electron-withdrawing pyridine enhancing the electrophilicity of the adjacent carbon.

-

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under acidic or basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 48h | Linear amine derivative with terminal chloride | 29% | |

| NaOH (aq.) | 120°C, 24h | N-Phenyl-3-(pyridin-4-yloxy)butane-1,4-diamine | 37% |

Cross-Coupling Reactions

The pyridine and phenyl groups enable participation in metal-catalyzed couplings.

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

-

The pyridinyl ether oxygen has a partial charge of −0.32 e, making it a site for electrophilic attack .

-

The pyrrolidine ring exhibits puckering angles of 12–18°, influencing steric accessibility during reactions .

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (TGA data).

-

Photodegradation : UV irradiation (254 nm) in MeOH leads to 15% decomposition over 72h.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has been identified as a compound with potential therapeutic applications due to its interaction with specific biological targets. Research indicates its activity as an orexin type 2 receptor agonist, which could be beneficial in treating conditions related to sleep disorders and obesity . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making this compound a candidate for further exploration in sleep-related therapies.

Biological Activity:

Studies have shown that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antimicrobial and antiviral properties. For instance, modifications of the pyrrolidine structure can enhance activity against various pathogens . The presence of the pyridine moiety is significant for increasing the compound's bioactivity and selectivity towards specific receptors.

Pharmacological Studies

Antidiabetic Activity:

Research on similar pyrrolo[3,4-c]pyridine derivatives has demonstrated their effectiveness in reducing blood glucose levels without significantly affecting insulin concentrations. This suggests that this compound may also influence glucose metabolism positively . The incorporation of phenoxy substituents has been shown to enhance insulin sensitivity in adipocytes, indicating a pathway for potential diabetes treatment.

Anticancer Research:

The compound's structural framework allows for exploration in anticancer studies. Preliminary findings suggest that pyrrolidine derivatives can exhibit cytotoxicity against various cancer cell lines while maintaining lower toxicity towards non-cancerous cells . This selective action is crucial for developing effective cancer therapies with minimized side effects.

Material Science Applications

Catalytic Properties:

In addition to its biological applications, this compound can serve as a catalyst in chemical reactions. Its unique structure allows it to facilitate polymerization processes and act as an effective corrosion inhibitor in industrial applications . The ability to modify the compound's structure further enhances its utility across different chemical processes.

Summary of Case Studies

Mécanisme D'action

The mechanism of action of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system and the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and biological activities. The unique combination of the phenyl and pyridin-4-yloxy groups in this compound distinguishes it from other similar compounds and may contribute to its specific bioactivity .

Conclusion

This compound is a versatile and potentially bioactive compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo different chemical reactions make it a valuable molecule for scientific research and industrial applications.

Activité Biologique

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a phenyl group, and a pyridine moiety. The structural composition allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Its mechanism may involve:

- Receptor Modulation : The compound may bind to various receptors, influencing their activity and downstream signaling pathways.

- Enzyme Inhibition : It has potential as an enzyme inhibitor, affecting metabolic processes in cells.

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit moderate cytotoxicity against various cancer cell lines. In vitro studies have shown promising results in inhibiting the growth of ovarian cancer cells while demonstrating limited toxicity towards normal cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-phenyl-3-(pyridin-4-yloxy)pyrrolidine | Ovarian Cancer | 15 |

| N-phenyl-3-(pyridin-4-yloxy)pyrrolidine | Breast Cancer | 25 |

| Control (Untreated) | Normal Cardiac Cells | >100 |

2. Antiviral Activity

Studies have suggested that the compound may possess antiviral properties. For instance, certain derivatives have shown moderate activity against HIV replication in vitro, with effective concentrations below 10 µM . The presence of specific substituents on the phenyl ring significantly influences this activity.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential through in vitro assays targeting COX enzymes. Preliminary results indicate that it may inhibit COX-1 and COX-2 activities, suggesting its usefulness in managing inflammatory conditions .

Case Studies

A notable study involved the synthesis of various derivatives of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine and their evaluation for biological activity. The study highlighted how structural modifications could enhance potency against specific targets. For example, compounds with additional functional groups at strategic positions exhibited improved enzyme inhibition profiles .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Phenoxy Substituent : Variations in the phenoxy group significantly affect receptor binding and enzyme inhibition.

- Pyridine Positioning : The position of the pyridine moiety relative to other functional groups plays a critical role in enhancing bioactivity.

Propriétés

IUPAC Name |

N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULTUNLBWVMYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.